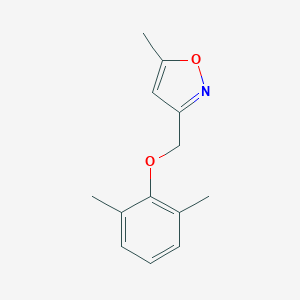
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
Studies have shown that Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- can modulate the expression of various genes and proteins that are involved in inflammation and cancer. The compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- in lab experiments include its potent anti-inflammatory and anti-tumor activities, as well as its relatively easy synthesis method. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl-. One possible direction is the development of new drugs based on the compound's anti-inflammatory and anti-tumor activities. Another direction is the investigation of the compound's potential in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- can be synthesized through a multi-step process involving the reaction of 3-methyl-5-nitroisoxazole with 2,6-dimethylphenol in the presence of a reducing agent. The resulting product is then subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- has shown potential in various scientific research applications, including drug discovery, cancer treatment, and neurological disorders. The compound has been found to exhibit potent anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs.
Eigenschaften
CAS-Nummer |
145441-07-2 |
|---|---|
Produktname |
Isoxazole, 3-((2,6-dimethylphenoxy)methyl)-5-methyl- |
Molekularformel |
C13H17NO2 |
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
3-[(2,6-dimethylphenoxy)methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C13H15NO2/c1-9-5-4-6-10(2)13(9)15-8-12-7-11(3)16-14-12/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
CZTKVXMYMNOQEG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC2=NOC(=C2)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OCC2=NOC(=C2)C |
Synonyme |
3-[(2,6-dimethylphenoxy)methyl]-5-methyl-oxazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



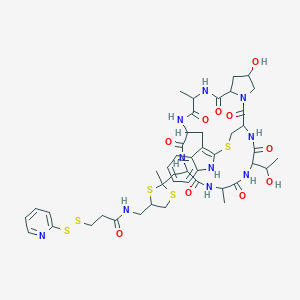
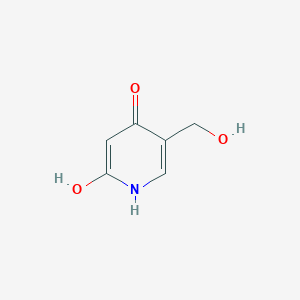
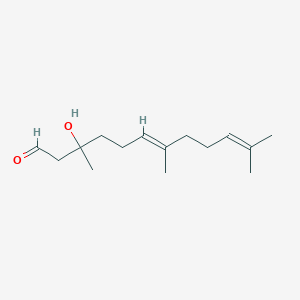
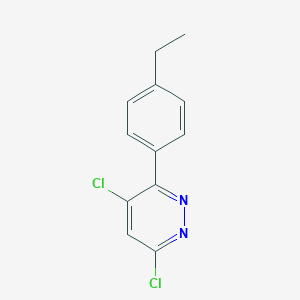
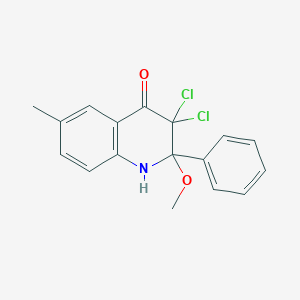
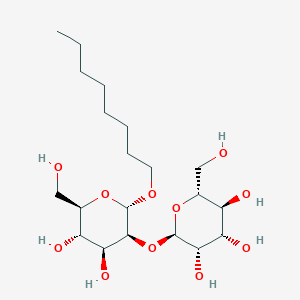
![(8aS)-4,6-dihydroxy-2-[(2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methyl-5-methylideneheptan-2-yl]cyclopentyl]-8a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-1-one](/img/structure/B116192.png)
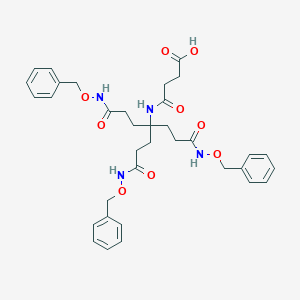
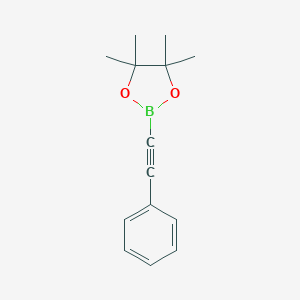
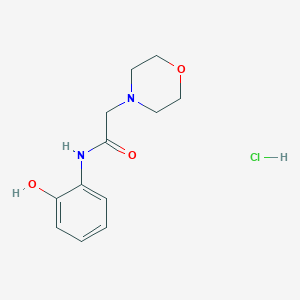
![[(1S,2S,5S,7R,10S,18R)-5-Acetyloxy-6-(acetyloxymethyl)-18-hydroxy-2,10-dimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl propanoate](/img/structure/B116203.png)
![(1As,7bR)-1a,7b-dihydrooxireno[2,3-h]quinoline](/img/structure/B116204.png)

![8-Chloro-2,3-dihydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B116216.png)